molecular formula C21H22N4O3S B3015694 Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate CAS No. 380344-22-9

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate

Cat. No.: B3015694
CAS No.: 380344-22-9
M. Wt: 410.49
InChI Key: VHIPAQGIYDSZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazole ring, a benzoate ester, and a carbamothioyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-diketones with hydrazines under acidic or basic conditions. For instance, acetylacetone can react with phenylhydrazine to form 1,5-dimethyl-3-oxo-2-phenylpyrazole.

    Carbamothioylation: The pyrazole derivative is then reacted with isothiocyanates to introduce the carbamothioyl group. This step often requires mild heating and a suitable solvent like ethanol or methanol.

    Esterification: Finally, the product is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .
  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .
  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It binds to specific enzymes, altering their activity and leading to therapeutic effects .

Agricultural Applications

  • Pesticide Development : Due to its biological activity, this compound is being explored as a potential pesticide. Its effectiveness against certain pests and pathogens could lead to the development of eco-friendly agricultural solutions .
  • Plant Growth Regulation : The compound may also influence plant growth and development. Preliminary studies suggest that it could enhance growth parameters in certain crops, thereby improving yield .

Materials Science

  • Dye and Pigment Production : The unique chemical structure allows for applications in synthesizing dyes and pigments used in various industries, including textiles and coatings .
  • Analytical Reagents : this compound can serve as an analytical reagent in chemical assays due to its reactivity with specific substrates .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines. The research highlighted its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research published in a pharmacological journal explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar esterification properties but lacking the pyrazole and carbamothioyl groups.

    1,5-Dimethyl-3-oxo-2-phenylpyrazole: Shares the pyrazole core but lacks the benzoate ester and carbamothioyl functionalities.

    Carbamothioyl derivatives: Compounds with similar carbamothioyl groups but different core structures.

Uniqueness

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is unique due to its combination of a pyrazole ring, a benzoate ester, and a carbamothioyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-aminoantipyrine with various reagents to introduce the desired functional groups. The general synthetic route can be summarized as follows:

  • Starting Material : 4-aminoantipyrine.
  • Reagents : Benzoylisothiocyanate and other functionalizing agents.
  • Solvent : Acetone or similar organic solvents.
  • Product Isolation : Crystallization techniques are employed to purify the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase. These enzymes play crucial roles in cellular signaling and metabolism, and their inhibition may lead to therapeutic benefits in conditions like inflammation and cancer .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. Preliminary bioassays revealed moderate to high efficacy against specific bacterial strains and fungi, indicating potential applications in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.
  • Cell Signaling Interference : It disrupts cellular signaling pathways that promote tumor growth and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of similar compounds:

StudyCompound TestedBiological ActivityFindings
Pyrazole DerivativesEnzyme InhibitionInhibited alkaline phosphatase with varying efficacy
Benzamide DerivativesAnticancer ActivityInduced apoptosis in cancer cell lines
Related Pyrazole CompoundsAntimicrobial ActivityShowed significant inhibition against fungal strains

Properties

IUPAC Name

ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-4-28-20(27)15-10-12-16(13-11-15)22-21(29)23-18-14(2)24(3)25(19(18)26)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIPAQGIYDSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.